[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride
Overview
Description
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >46.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Overview
The compound "[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride" is a specific chemical entity that may not have direct mentions in the available literature under this exact name. However, compounds with similar structural motifs, such as those containing dimethoxyphenyl, pyrrol, and amine groups, are often studied for their pharmacological activities and potential therapeutic applications. The research applications of compounds with similar structures typically explore their roles in modulating biological pathways, interactions with receptors, and potential as leads for drug development.
Pharmacological Activity and Therapeutic Potential
Compounds featuring structural components like dimethoxyphenyl and pyrrol moieties are frequently investigated for their pharmacological activities. For instance, heterocyclic aromatic amines, including those with pyrrol rings, are studied for their mutagenic and carcinogenic potentials, which are significant in understanding cancer etiology and developing therapeutic strategies (Stavric, 1994). Moreover, the therapeutic relevance of such compounds extends to evaluating their neuroactive properties, as some may influence cognitive functions through interactions with dopamine receptors, suggesting potential roles in addressing cognitive disorders (Braszko, 2010).
Role in Drug Delivery Systems
The structural adaptability of compounds similar to the one allows for their investigation in drug delivery systems. For example, xylan derivatives, which can be modified with various functional groups including amines, show promise in forming nanoparticles for drug delivery applications, highlighting the potential of chemically versatile molecules in enhancing therapeutic efficacy (Petzold-Welcke et al., 2014).
Environmental and Health Impact Studies
Understanding the impact of similar compounds on health and the environment is also a critical area of research. The degradation products of related chemicals, including their fate and toxicity, are significant for assessing environmental health risks and developing safer chemicals (Munro et al., 1999).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-18-10-4-5-14(18)12-17-9-8-13-6-7-15(19-2)16(11-13)20-3;/h4-7,10-11,17H,8-9,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOVANKCXOBJBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCC2=CC(=C(C=C2)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204175 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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